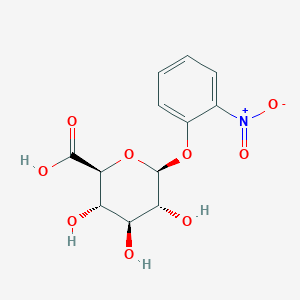

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADVJQJTJSOJOQ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628424 | |

| Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137629-36-8 | |

| Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H15N1O7 and a molecular weight of approximately 303.26 g/mol. Its structure includes multiple hydroxyl groups and a nitrophenoxy moiety that contribute to its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Properties

Recent studies have reported the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. For instance, a study found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in breast cancer cells .

Anti-inflammatory Effects

The compound has also been shown to exhibit anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups in the structure facilitate electron donation to free radicals.

- Cell Cycle Regulation : It modulates key proteins involved in the cell cycle checkpoints.

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability leading to cell death.

- Cytokine Modulation : It inhibits nuclear factor kappa B (NF-kB) signaling pathways involved in inflammation.

Research Findings and Case Studies

Preparation Methods

Core Tetrahydropyran Ring Construction

The tetrahydropyran scaffold is central to the target molecule. Patent US5580994A describes a method for synthesizing tetrahydropyran-4-carboxylic acid derivatives via acid-catalyzed ring-opening of 2,7-dioxaspiro[4.4]nonane-1,6-dione (a bicyclic lactone). While this patent focuses on unsubstituted tetrahydropyran systems, analogous strategies could be adapted to introduce stereochemistry:

-

Spiro-lactone ring-opening : Heating 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or alcohols at 200–300°C in the presence of acidic catalysts (e.g., Al₂O₃) yields tetrahydropyran-4-carboxylic acid esters . For the target compound, this approach would require modifying the lactone precursor to incorporate hydroxyl groups at positions 3, 4, and 5.

-

Stereochemical control : Asymmetric catalysis or chiral auxiliaries would be necessary to establish the 2S,3S,4S,5R configuration. Enzymatic resolution of intermediates, as suggested in studies of similar polyols, could achieve high enantiomeric excess .

Installation of the 2-Nitrophenoxy Group

The 6-position nitrophenoxy substituent likely requires nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling:

-

SNAr with activated aryl fluorides : A hydroxyl group at position 6 of the tetrahydropyran intermediate could displace a nitro-substituted aryl fluoride under basic conditions. For example, 2-fluoro-nitrobenzene reacts with alcohols in the presence of K₂CO₃ or Cs₂CO₃ to form aryl ethers .

-

Mitsunobu reaction : Coupling 2-nitrophenol with a 6-hydroxy tetrahydropyran derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine would form the ether bond while retaining stereochemistry .

Critical considerations :

-

Protecting groups (e.g., acetates, silyl ethers) must shield the hydroxyls at positions 3, 4, and 5 during this step to prevent undesired side reactions .

-

Nitro groups are strong electron-withdrawing groups, facilitating SNAr but requiring anhydrous conditions to avoid hydrolysis .

Oxidation to Carboxylic Acid

The carboxylic acid at position 2 is likely introduced via oxidation of a primary alcohol or aldehyde intermediate:

-

Jones oxidation : Treating a 2-hydroxymethyl tetrahydropyran derivative with CrO₃ in H₂SO₄/acetone selectively oxidizes primary alcohols to carboxylic acids .

-

Potassium permanganate (KMnO₄) : As demonstrated in CN103242276A , KMnO₄ in aqueous acidic conditions oxidizes aldehydes to carboxylic acids. For the target molecule, a 2-aldehyde intermediate could be generated via Swern oxidation of a primary alcohol before permanganate treatment.

Yield optimization :

-

Patent CN103242276A reports >94% yield for similar oxidations when using a 3:1 molar ratio of KMnO₄ to substrate .

-

Temperature control (0–25°C) minimizes overoxidation byproducts .

Stereoselective Hydroxylation

The 3S,4S,5R hydroxyl configuration demands precise stereocontrol, achievable through:

-

Sharpless asymmetric dihydroxylation : Installing cis-diols via reaction of a tetrahydropyran-derived diene with OsO₄ and a chiral ligand (e.g., (DHQ)₂PHAL) .

-

Enzymatic hydroxylation : Cytochrome P450 monooxygenases or dioxygenases can introduce hydroxyl groups with high regioselectivity and stereoselectivity, though scaling requires specialized bioreactors .

Protecting Group Strategy

A sequential protection/deprotection scheme is essential to manage reactivity:

| Step | Functional Group | Protecting Group | Deprotection Method |

|---|---|---|---|

| 1 | 3-OH, 4-OH, 5-OH | Acetyl (Ac) | NaOH/MeOH |

| 2 | 6-OH | TBDMS | TBAF/THF |

| 3 | 2-CH₂OH | None (oxidized) | N/A |

This strategy ensures that the 6-position hydroxyl is available for nitrophenoxy coupling while preventing oxidation of other alcohols during carboxylic acid formation .

Process Optimization and Scaling

Key parameters from analogous syntheses:

Continuous flow reactors, as described in US5580994A , could enhance yield by minimizing thermal degradation during high-temperature steps.

Analytical Characterization

While the target compound’s spectral data isn’t publicly available, analogous compounds provide benchmarks:

-

¹H NMR : Expected signals include:

-

Aromatic protons (δ 7.5–8.5 ppm for o-nitrophenoxy)

-

Anomeric proton (δ 4.8–5.2 ppm, d, J=3–5 Hz)

-

Hydroxyls (δ 2.0–3.5 ppm, broad)

-

-

HPLC : Reverse-phase C18 column (90:10 H₂O/ACN + 0.1% TFA) with retention time ~12–14 minutes .

Challenges and Alternative Approaches

-

Nitro group reduction : The electron-deficient aromatic ring may undergo unintended reduction during hydrogenation steps. Using Pd/C with controlled H₂ pressure (1–3 atm) avoids this .

-

Racemization : The carboxylic acid at position 2 could racemize under acidic conditions. Low-temperature (0–5°C) workups and neutral pH buffers preserve stereochemistry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid?

- Methodology : A multi-step synthesis involving regioselective substitution of a sugar precursor with 2-nitrophenol under Lewis acid catalysis (e.g., BF₃·Et₂O) is commonly employed. For example, pentaacylation of a tetrahydropyran precursor followed by selective deprotection and coupling with 2-nitrophenol has been reported in similar compounds . Post-synthesis, purification via reversed-phase HPLC (C18 column) or silica gel chromatography yields high-purity product (>95%) .

Q. How should researchers verify the stereochemical configuration of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR (nuclear Overhauser effect, NOE) and circular dichroism (CD) spectroscopy. For example, NOESY correlations can confirm the spatial proximity of protons in the tetrahydropyran ring, while CD spectra validate the absolute configuration by comparing with known stereoisomers .

Q. What storage conditions are optimal for maintaining the compound’s stability?

- Methodology : Store at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation of the nitrophenoxy group and hydrolysis of the carboxylic acid moiety. Lyophilized samples in amber vials show better long-term stability .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Methodology : Conduct solubility screens in PBS (pH 7.4), DMSO, and methanol. For low solubility, use sonication (30 min at 40 kHz) or co-solvents (e.g., 0.1% Tween-80). Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., glycosidase inhibition vs. antitumor effects) be resolved?

- Methodology : Design orthogonal assays:

- Glycosidase inhibition : Measure IC₅₀ using 4-nitrophenyl glycoside substrates and monitor hydrolysis at 405 nm.

- Antitumor activity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM).

Cross-validate results with RNA-seq to identify off-target pathways .

Q. What experimental strategies mitigate degradation of the nitrophenoxy group during prolonged biological assays?

- Methodology :

- Stabilize the compound by adjusting assay buffers to pH 6.5–7.0 (avoids alkaline hydrolysis).

- Add antioxidants (e.g., 1 mM ascorbic acid) to prevent nitro group reduction.

- Monitor degradation via LC-MS at intervals (0, 6, 24 h) .

Q. How can the compound’s stereospecific interactions with biological targets be characterized?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., glycosidases) and measure binding kinetics (KD, kon/koff).

- Molecular docking : Use software like AutoDock Vina with the compound’s crystal structure (if unavailable, generate a minimized conformation via DFT calculations) .

Q. What are the key considerations for scaling up synthesis without compromising stereochemical purity?

- Methodology :

- Optimize reaction temperature (<0°C for nitro group stability) and catalyst loading (e.g., 5 mol% BF₃·Et₂O).

- Implement inline FTIR to monitor reaction progress and minimize side products.

- Use simulated moving bed (SMB) chromatography for large-scale enantiomeric separation .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.